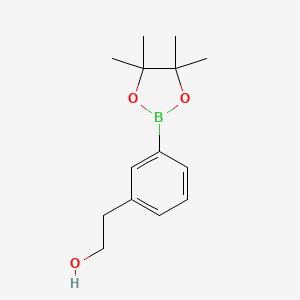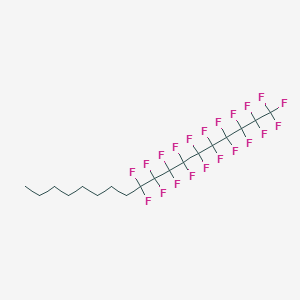
1-(Perfluorodecyl)octane
Overview
Description
1-(Perfluorodecyl)octane is a chemical compound with the molecular formula C18H17F21 . It contains a total of 55 bonds, including 38 non-H bonds and 15 rotatable bonds .
Synthesis Analysis
Volatile per- and polyfluoroalkyl substances (PFASs) are often used as precursors in the synthesis of non-volatile PFASs. The volatile PFASs, which include the perfluoroalkyl iodides (PFAIs), fluorotelomer iodides (FTIs), fluorotelomer alcohols (FTOHs), fluorotelomer olefins (FTOs), fluorotelomer acrylates (FTACs), and fluorotelomer methacrylates (FTMACs), are often produced starting from the telomerization process .Molecular Structure Analysis
The molecular structure of this compound includes the arrangement of atoms and the chemical bonds that hold the atoms together. The molecule consists of 17 Hydrogen atom(s), 18 Carbon atom(s), and 21 Fluorine atom(s), totaling 56 atom(s) .Chemical Reactions Analysis
1-(Perfluorohexyl)octane is a semi-fluorinated alkane, as well as a transparent, inert, non-toxic amphiphilic liquid with a refractive index similar to that of water, which prevents blurring of vision .Physical And Chemical Properties Analysis
This compound is a semi-fluorinated alkane, as well as a transparent, inert, non-toxic amphiphilic liquid with a refractive index similar to that of water . It contains a total of 55 bonds, including 38 non-H bonds and 15 rotatable bonds .Scientific Research Applications
Ophthalmic Surgery
1-(Perfluorodecyl)octane and related perfluorocarbons are utilized in ophthalmic surgeries for their purity and stability. Specifically, they are used in vitreoretinal surgery for conditions like proliferative vitreoretinopathy and complicated retinal detachment. The high surface tension and heavier-than-water properties of these liquids provide surgical ease and increase both anatomical and functional success. However, long-term exposure to these substances can cause complications, necessitating further research for safer, long-term intraocular applications (Wang et al., 2012) (Chang, 2019).
Electrophilic Fluorination
The compound is recognized for its role in electrophilic fluorination, a promising area of research for introducing fluorine into organic molecules. A specific derivative, 1-chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate) (Selectfluor), is highlighted for its straightforward and effective route in electrophilic fluorination, with a wide range of applications in synthetic and structural aspects of organofluorine compounds (Singh & Shreeve, 2004) (Yang et al., 2020).
Fuel Octane Enhancement
This compound derivatives, like functionalized carbon nanotubes, have been researched for their potential in increasing the octane number of gasoline. This is achieved by amidation of carbon nanotubes with compounds like octadecylamine and dodecylamine, which, when added to gasoline, improve the research octane number, showcasing a novel application in the fuel industry (Safari Kish et al., 2010).
Liquid Crystals
(Perfluorodecyl)decane, closely related to this compound, displays a smectic B liquid crystalline phase due to the amphiphilic nature of its molecules. This phase occurs within a specific temperature range, highlighting its potential application in the field of liquid crystals and materials science (Mahler et al., 2013).
Environmental Studies and Hazard Mitigation
Perfluorocarbons (PFCs), including compounds like this compound, are used in semiconductor manufacturing processes as etching/cleaning gases. The environmental hazards associated with these compounds, including their role as significant greenhouse gases, have led to research focusing on recovery and recycle technologies to mitigate their impact (Tsai et al., 2002).
Mechanism of Action
Target of Action
The primary target of 1-(Perfluorodecyl)octane, also known as 8-Perfluorodecyloctane, is the lipid layer and meibomian glands . These targets play a crucial role in maintaining the stability of the tear film on the ocular surface .
Mode of Action
This compound interacts with the air-liquid interface of the tear film and forms a monolayer . This interaction prevents the evaporation of the aqueous phase of the tears . The compound spreads rapidly across the ocular surface due to its low surface and interface tensions .
Biochemical Pathways
It is believed that the compound’s interaction with the tear film and formation of a monolayer can influence various biochemical processes related to tear film stability and evaporation .
Pharmacokinetics
The compound’s rapid spreading across the ocular surface suggests efficient distribution
Result of Action
The molecular and cellular effects of this compound’s action primarily involve the stabilization of the tear film. By forming a monolayer at the air-liquid interface of the tear film, the compound prevents the evaporation of the aqueous phase of the tears . This action helps alleviate symptoms of dry eye disease, increase tear film breakup time, and increase lipid layer thickness .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, conditions that promote tear evaporation, such as low humidity, could potentially affect the compound’s efficacy in stabilizing the tear film
Safety and Hazards
Future Directions
Biochemical Analysis
Biochemical Properties
1-(Perfluorodecyl)octane plays a significant role in biochemical reactions due to its interaction with various enzymes, proteins, and other biomolecules. It is known to interact with cytochrome P450 enzymes, particularly CYP153A6, which is involved in the hydroxylation of alkanes . The interaction between this compound and these enzymes is primarily hydrophobic, allowing the compound to be effectively metabolized. Additionally, the compound’s perfluorinated chain can influence the activity of dehydrogenases, which are crucial for cofactor regeneration in biochemical pathways .
Cellular Effects
This compound affects various types of cells and cellular processes. It has been observed to influence cell permeability and enzyme stability in Escherichia coli cells expressing the CYP153A6 operon . This compound can alter cell signaling pathways by modulating the activity of enzymes involved in these pathways. Furthermore, this compound can impact gene expression and cellular metabolism by interacting with transcription factors and metabolic enzymes, leading to changes in the expression of genes involved in metabolic processes.
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. The compound binds to the active sites of cytochrome P450 enzymes, facilitating the hydroxylation of alkanes . This binding is primarily driven by hydrophobic interactions between the perfluorinated chain and the enzyme’s active site. Additionally, this compound can inhibit or activate other enzymes by altering their conformation, leading to changes in their catalytic activity. These interactions can result in changes in gene expression, particularly those genes involved in metabolic pathways.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound is relatively stable, but its degradation can occur under certain conditions, such as exposure to high temperatures or strong oxidizing agents . Long-term studies have shown that this compound can have lasting effects on cellular function, including alterations in enzyme activity and gene expression. These changes can persist even after the compound has been metabolized or degraded, indicating potential long-term impacts on cellular processes.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound can enhance enzyme activity and improve metabolic efficiency. At high doses, this compound can exhibit toxic effects, including enzyme inhibition and disruption of cellular processes . Threshold effects have been observed, where the compound’s impact on cellular function becomes more pronounced at higher concentrations. These toxic effects can include oxidative stress, inflammation, and cell death, highlighting the importance of dosage control in experimental settings.
Metabolic Pathways
This compound is involved in several metabolic pathways, primarily those related to alkane metabolism. The compound interacts with cytochrome P450 enzymes, facilitating the hydroxylation of alkanes to alcohols . This reaction is a key step in the metabolic pathway, allowing the compound to be further processed by dehydrogenases and other enzymes. The presence of this compound can influence metabolic flux and metabolite levels, altering the overall metabolic profile of the cell.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. The compound’s hydrophobic nature allows it to diffuse across cell membranes, where it can be taken up by specific transporters . Once inside the cell, this compound can bind to intracellular proteins, influencing its localization and accumulation. These interactions can affect the compound’s activity and function, as well as its distribution within different cellular compartments.
Subcellular Localization
The subcellular localization of this compound is influenced by targeting signals and post-translational modifications. The compound can be directed to specific compartments or organelles, such as the endoplasmic reticulum or mitochondria, through interactions with targeting signals . These signals can include short peptide sequences or lipid modifications that guide the compound to its destination. Once localized, this compound can exert its effects on cellular processes, including enzyme activity and gene expression.
Properties
IUPAC Name |
1,1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10-henicosafluorooctadecane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17F21/c1-2-3-4-5-6-7-8-9(19,20)10(21,22)11(23,24)12(25,26)13(27,28)14(29,30)15(31,32)16(33,34)17(35,36)18(37,38)39/h2-8H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QHWFBGRTHMNLGS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCC(C(C(C(C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
F(CF2)10(CH2)8H, C18H17F21 | |
| Record name | Octadecane, 1,1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10-heneicosafluoro- | |
| Source | NORMAN Suspect List Exchange | |
| Description | The NORMAN network enhances the exchange of information on emerging environmental substances, and encourages the validation and harmonisation of common measurement methods and monitoring tools so that the requirements of risk assessors and risk managers can be better met. The NORMAN Suspect List Exchange (NORMAN-SLE) is a central access point to find suspect lists relevant for various environmental monitoring questions, described in DOI:10.1186/s12302-022-00680-6 | |
| Explanation | Data: CC-BY 4.0; Code (hosted by ECI, LCSB): Artistic-2.0 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80895310 | |
| Record name | 1-(Perfluorodecyl)octane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80895310 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
632.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
93454-70-7 | |
| Record name | 1-(Perfluorodecyl)octane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80895310 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Butanoic acid, 4-[(triphenylmethyl)thio]-](/img/structure/B1397148.png)

![exo-8-Oxabicyclo[3.2.1]octan-3-ol](/img/structure/B1397151.png)

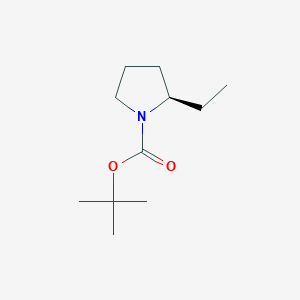
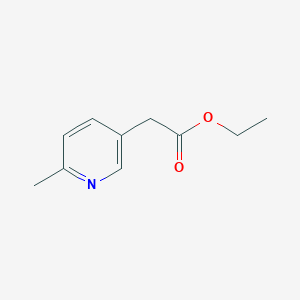
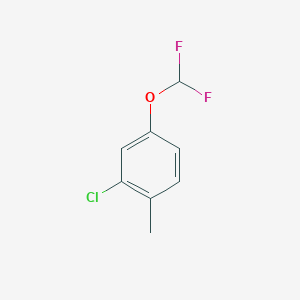
![Ethyl 6-methylimidazo[1,2-a]pyridine-3-carboxylate](/img/structure/B1397159.png)




![(3-(4-Chlorobenzo[d]thiazol-2-yl)phenyl)boronic acid](/img/structure/B1397168.png)
